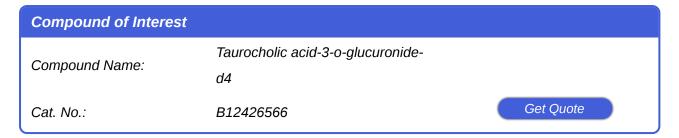


A Technical Guide to Commercial Deuterated Bile Acid Standards for Researchers

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercially available deuterated bile acid standards. These stable isotope-labeled internal standards are indispensable for accurate quantification of endogenous bile acids in complex biological matrices using mass spectrometry. This document outlines the major suppliers, provides detailed experimental protocols for their use, and illustrates the key signaling pathways in which bile acids are involved.

Commercial Suppliers of Deuterated Bile Acid Standards

The selection of a suitable deuterated bile acid standard is critical for the accuracy and reproducibility of quantitative bioanalytical methods. Several reputable suppliers offer a wide range of these standards, either as individual compounds or as mixtures. The following tables summarize the offerings from prominent vendors.

Table 1: Prominent Commercial Suppliers of Deuterated Bile Acid Standards



Supplier Website		Key Offerings	
Cayman Chemical	INVALID-LINK	Offers individual deuterated bile acids and "MaxSpec® Discovery Mixture," a quantitative analytical standard mixture.[1][2] Products are supplied with a batch-specific certificate of analysis guaranteeing identity, purity, stability, and concentration.[1]	
Sigma-Aldrich (Merck)	INVALID-LINK	Provides a "Bile Acids Standard Mixture" suitable for mass spectrometry, containing a variety of primary, secondary, and conjugated deuterated bile acids dissolved in methanol.	
Avanti Polar Lipids	INVALID-LINK	Supplies a comprehensive line of individual, high-purity (≥98%) deuterated bile acids for research applications.[3]	
Cambridge Isotope Laboratories, Inc. (CIL)	INVALID-LINK and conjugated forms		



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		Provides a wide variety of	
		stable isotope-labeled bile	
		acids with high purity, often	
MedChemExpress (MCE)	INVALID-LINK	exceeding 99%, for use as	
		internal standards in	
		quantitative GC/LC-MS	
		analysis.[5]	
		analysis.[5]	

Table 2: Representative Deuterated Bile Acid Standards and Their Specifications



Bile Acid	Supplier	Catalog Number (Example)	Purity	Isotopic Enrichment	Format
Cholic Acid- d4	Cayman Chemical	31348	≥98%	Not specified	100 μg (solid)
Cholic Acid- d4	MedChemEx press	HY-N0324S	99.91%	Not specified	1mg, 5mg (solid)
Chenodeoxyc holic Acid-d4	MedChemEx press	HY-76847S	99.93%	Not specified	1mg, 5mg (solid)
Deoxycholic Acid-d4	Avanti Polar Lipids	860369	≥98%	Not specified	1mg, 5mg (solid)
Lithocholic Acid-d4	Cambridge Isotope Laboratories	DLM-387	≥98%	98 atom % D	1mg (solid)
Glycocholic Acid-d4	Santa Cruz Biotechnolog y	sc-211513	Not specified	Not specified	100 μg (solid)
Taurocholic Acid-d4 (sodium salt)	MedChemEx press	HY-B1788S	≥99.0%	Not specified	1mg, 5mg (solid)
Deuterated Bile Acids Mixture	Cayman Chemical	33506	See CofA	Not specified	Solution in Methanol
Bile Acids Standard Mixture	Sigma- Aldrich	SMB00967	See CofA	Not specified	Solution in Methanol

Note: Purity and isotopic enrichment specifications can vary by lot. Researchers should always consult the certificate of analysis (CofA) for the most accurate information.

Experimental Protocols



The use of deuterated bile acids as internal standards is crucial for correcting for variability during sample preparation and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation from Serum/Plasma

A common method for extracting bile acids from serum or plasma is protein precipitation.[6][7]

Protocol: Protein Precipitation

- Aliquoting the Sample: In a microcentrifuge tube, add 50 μL of serum or plasma.[8][7]
- Adding the Internal Standard: Spike the sample with a known concentration of the
 deuterated bile acid standard mixture. The volume and concentration will depend on the
 expected endogenous bile acid levels and the sensitivity of the mass spectrometer. A typical
 approach is to add 10 µl of the internal standard working solution.[7]
- Protein Precipitation: Add 3 to 4 volumes of cold acetonitrile or methanol to the sample to precipitate proteins.[6] For example, add 140 µl of methanol.[7]
- Vortexing and Incubation: Vortex the mixture thoroughly for at least 20 seconds and incubate at a cold temperature (e.g., -20°C or 4°C) for 20-30 minutes to enhance protein precipitation. [9][10]
- Centrifugation: Centrifuge the samples at a high speed (e.g., 16,000-18,000 x g) for 5-10 minutes to pellet the precipitated proteins.[9][10]
- Supernatant Collection: Carefully transfer the supernatant to a new tube.
- Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.[6]
- Reconstitution: Reconstitute the dried extract in a suitable mobile phase, such as a mixture of methanol or acetonitrile and water, for LC-MS/MS analysis.[6]

LC-MS/MS Analysis



The following provides a general LC-MS/MS methodology for the analysis of bile acids. Specific parameters should be optimized for the instrument and the specific bile acids of interest.

Table 3: Typical LC-MS/MS Parameters for Bile Acid Analysis

Parameter	Description
LC Column	C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.9 µm particle size).[7]
Mobile Phase A	Water with an additive such as 0.1% formic acid or ammonium formate to improve ionization.[9]
Mobile Phase B	Acetonitrile or methanol with a similar additive. [9]
Gradient	A gradient elution is typically used to separate the various bile acid species over a run time of 10-20 minutes.[10][11]
Flow Rate	Typically in the range of 0.2-0.5 mL/min.
Injection Volume	5-10 μL.[9]
Ionization Mode	Electrospray Ionization (ESI) in negative mode is commonly used for bile acid analysis.
MS/MS Mode	Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for each bile acid and its deuterated internal standard.

Bile Acid Signaling Pathways and Experimental Workflows

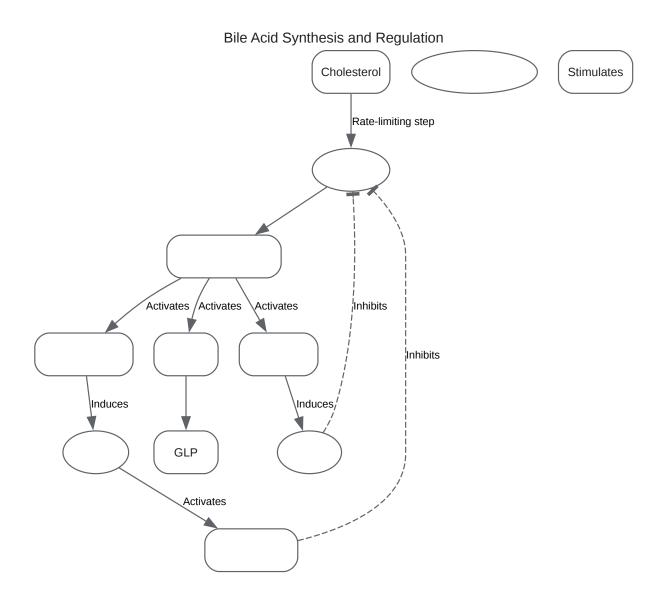
Bile acids are not only important for digestion but also act as signaling molecules that regulate their own synthesis and transport, as well as lipid, glucose, and energy metabolism.[12] The primary receptors involved in these processes are the farnesoid X receptor (FXR) and the G-protein coupled bile acid receptor 1 (GPBAR1, also known as TGR5).[12]



Bile Acid Synthesis and Regulation via FXR and TGR5

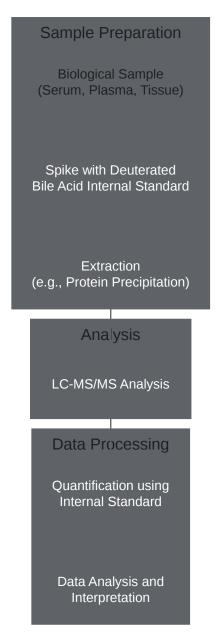
The synthesis of primary bile acids, cholic acid (CA) and chenodeoxycholic acid (CDCA), occurs in the liver from cholesterol.[12] This process is tightly regulated through a negative feedback loop involving FXR.







Experimental Workflow for Bile Acid Metabolic Studies



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